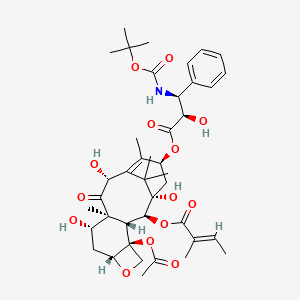![molecular formula C19H19N5O2S2 B13368752 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368752.png)
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. For instance, the reaction can be carried out in refluxing ethanol in the presence of a catalytic amount of piperidine . The yield of the product can vary depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will vary depending on the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
作用機序
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as shikimate dehydrogenase, which is essential for the biosynthesis of certain metabolites . This inhibition can disrupt metabolic pathways and exert antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
Similar compounds include other triazolothiadiazoles, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
What sets 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of functional groups and structural features, which confer specific pharmacological properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various scientific fields.
特性
分子式 |
C19H19N5O2S2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
3-(1-methylsulfonylpiperidin-4-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H19N5O2S2/c1-28(25,26)23-11-9-14(10-12-23)17-20-21-19-24(17)22-18(27-19)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3 |
InChIキー |
BDPMALHBQFYGEN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


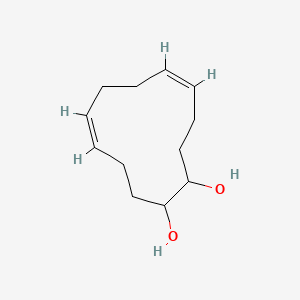
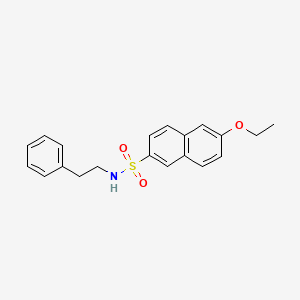

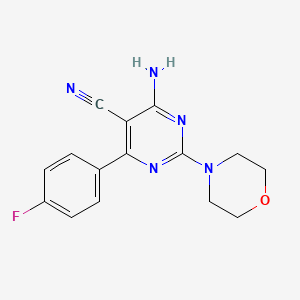
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13368693.png)
![3'-(2-Ethyl-6-methylphenyl)-3',4'-dihydrospiro[adamantane-2,5'-imidazole]-4'-one](/img/structure/B13368698.png)
![[14-(2,4-dichlorophenyl)-6-methoxy-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaen-11-yl] acetate](/img/structure/B13368704.png)
![7-benzyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368711.png)

![3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13368723.png)
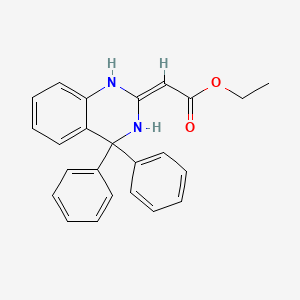
![N-[4-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide](/img/structure/B13368732.png)
